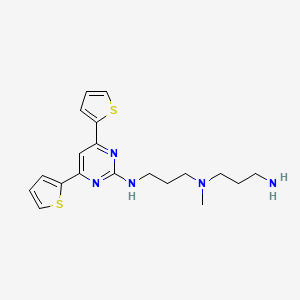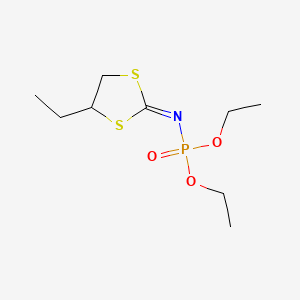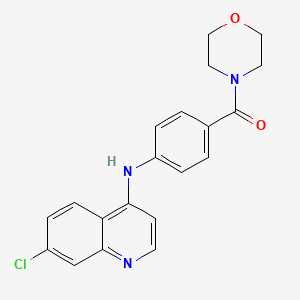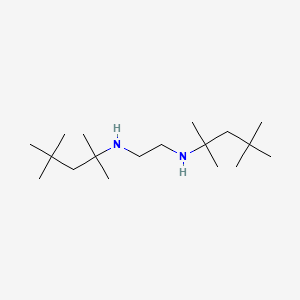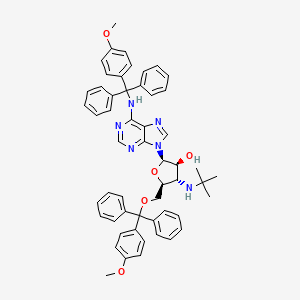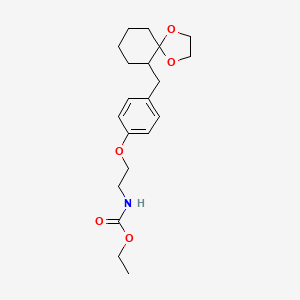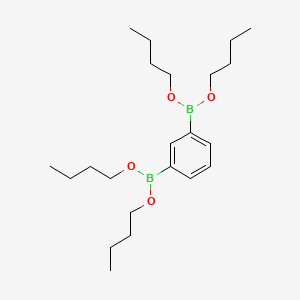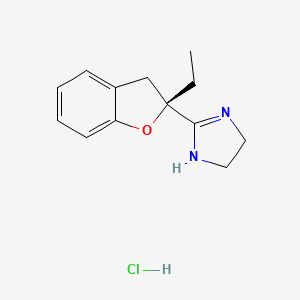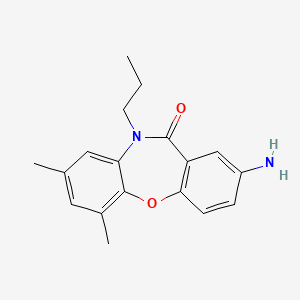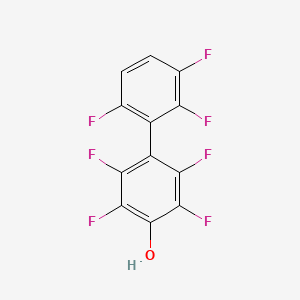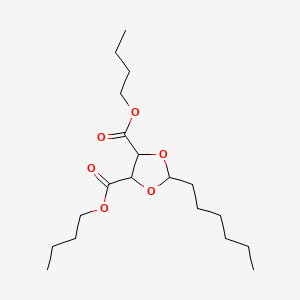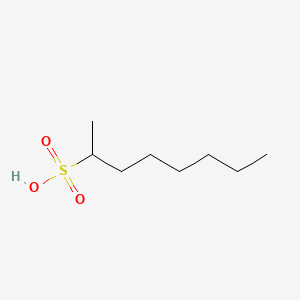
2-Octanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octanesulfonic acid is an organosulfur compound with the molecular formula C8H18O3S. It is a sulfonic acid derivative of octane, characterized by the presence of a sulfonic acid group (-SO3H) attached to the second carbon of the octane chain. This compound is known for its strong acidic properties and is commonly used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Octanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of octane using sulfur trioxide (SO3) or oleum (a solution of SO3 in sulfuric acid). The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonic acid group at the desired position on the octane chain.
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous sulfonation of octane using a sulfonating agent such as sulfur trioxide. The process is carried out in specialized reactors designed to handle the exothermic nature of the reaction and to ensure efficient mixing and heat dissipation.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Octanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonates
Reduction: Sulfonyl derivatives
Substitution: Various substituted octanesulfonic acid derivatives
Applications De Recherche Scientifique
2-Octanesulfonic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-octanesulfonic acid is primarily related to its strong acidic properties. The sulfonic acid group (-SO3H) can donate protons (H+), making it a strong acid. This property allows it to participate in acid-catalyzed reactions and to act as an ion-pairing reagent in chromatography. The molecular targets and pathways involved depend on the specific application, such as the separation of compounds in HPLC or the stabilization of proteins and peptides in biological samples.
Comparaison Avec Des Composés Similaires
1-Octanesulfonic acid: Similar in structure but with the sulfonic acid group attached to the first carbon of the octane chain.
Methanesulfonic acid: A simpler sulfonic acid with a single carbon chain, used in similar applications but with different properties due to its shorter chain length.
Perfluorooctanesulfonic acid: A fluorinated analog with unique properties, including high stability and resistance to degradation.
Uniqueness: 2-Octanesulfonic acid is unique due to its specific chain length and the position of the sulfonic acid group, which confer distinct properties and reactivity compared to other sulfonic acids. Its ability to act as an ion-pairing reagent in HPLC makes it particularly valuable in analytical chemistry.
Propriétés
Numéro CAS |
10435-83-3 |
|---|---|
Formule moléculaire |
C8H18O3S |
Poids moléculaire |
194.29 g/mol |
Nom IUPAC |
octane-2-sulfonic acid |
InChI |
InChI=1S/C8H18O3S/c1-3-4-5-6-7-8(2)12(9,10)11/h8H,3-7H2,1-2H3,(H,9,10,11) |
Clé InChI |
LHQXHHDBJMMPCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


